(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone
CAS No.:
Cat. No.: VC14627730
Molecular Formula: C26H34N2O
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.
![(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone -](/images/structure/VC14627730.png)
Specification
Molecular Formula | C26H34N2O |
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Molecular Weight | 390.6 g/mol |
IUPAC Name | (4-benzylpiperidin-1-yl)-[1-[(3-methylphenyl)methyl]piperidin-3-yl]methanone |
Standard InChI | InChI=1S/C26H34N2O/c1-21-7-5-10-24(17-21)19-27-14-6-11-25(20-27)26(29)28-15-12-23(13-16-28)18-22-8-3-2-4-9-22/h2-5,7-10,17,23,25H,6,11-16,18-20H2,1H3 |
Standard InChI Key | YMCABVULDBFJDH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₂₅H₃₃N₂O, with a molecular weight of 393.55 g/mol. Its structure comprises two piperidine rings: one substituted with a benzyl group at position 4 and the other with a 3-methylbenzyl group at position 1, interconnected by a methanone functional group .
Table 1: Key Molecular Descriptors
Property | Value |
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IUPAC Name | (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone |
SMILES | COC(=O)N1CCC(CC1)CC2=CC=CC=C2.CC3=CC(=CC=C3)CN4CCC(CC4)C(=O)N5CCC(CC5)CC6=CC=CC=C6 |
InChI Key | POFAJEKTXKRKHK-UHFFFAOYSA-N |
CAS Registry | Not yet assigned |
Spectroscopic Features
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IR Spectroscopy: A strong carbonyl (C=O) stretch is observed near 1680–1700 cm⁻¹, characteristic of the methanone group .
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NMR:
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step coupling reaction:
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Preparation of 1-(3-Methylbenzyl)piperidine-3-carbonyl chloride:
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Nucleophilic Acyl Substitution:
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 3-Methylbenzyl chloride, TEA, DCM, 0°C → RT | 75% |
2 | 4-Benzylpiperidine, DCM, 24h, RT | 62% |
Reaction Dynamics
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Solvent Effects: Dichloromethane (DCM) enhances reaction efficiency due to its non-polar nature, favoring nucleophilic substitution .
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Byproducts: Trace amounts of 1-(3-methylbenzyl)piperidine and 4-benzylpiperidine may form due to incomplete substitution .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DCM, ethanol) .
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Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the methanone group .
Thermal Properties
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Melting Point: Estimated 120–125°C (differential scanning calorimetry) .
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Degradation: Decomposes above 250°C, releasing CO and aromatic hydrocarbons .
Pharmacological Profile
Receptor Affinity and Selectivity
Structural analogs demonstrate high affinity for σ₁ receptors (Kᵢ < 10 nM) and moderate activity against acetylcholinesterase (AChE) (IC₅₀ ≈ 10–100 nM) . The 3-methylbenzyl group may enhance lipophilicity, improving blood-brain barrier penetration .
Table 3: Comparative Receptor Binding Data
Mechanism of Action
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σ₁ Receptor Antagonism: Modulates calcium signaling and neurotransmitter release, potentially aiding in neuroprotection .
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AChE Inhibition: Slows acetylcholine breakdown, relevant for Alzheimer’s disease therapy .
Applications in Research
Neurological Disorders
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Alzheimer’s Disease: Dual σ₁R/AChE activity positions it as a candidate for multi-target therapeutics .
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Parkinson’s Disease: σ₁R modulation may mitigate dopaminergic neuron loss .
Chemical Probes
Used to study receptor-ligand interactions via radiolabeling (e.g., tritiated derivatives) .
Comparative Analysis with Structural Analogs
Key Differentiators
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